
MM3122: A Potent Inhibitor of TMPRSS2 for
Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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An In-depth Technical Guide on a Novel Host-Cell Directed Antiviral Candidate

Introduction
MM3122 is a novel, potent, small-molecule inhibitor of Transmembrane Serine Protease 2

(TMPRSS2), a host-cell enzyme crucial for the entry of several viruses, including SARS-CoV-2

and other coronaviruses.[1][2][3] Developed through rational structure-based drug design,

MM3122 belongs to the ketobenzothiazole class of compounds.[1][4] This technical guide

provides a comprehensive overview of the initial description, mechanism of action, and

preclinical data for MM3122, targeted at researchers, scientists, and drug development

professionals.

First Publications
MM3122 was first described in a 2021 publication in the Proceedings of the National Academy

of Sciences (PNAS) titled, "A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2

and MERS-CoV viral entry and protect human epithelial lung cells."[1][5][6] This foundational

paper details the discovery, synthesis, and initial characterization of MM3122 as a lead

candidate for a host-directed antiviral therapy for COVID-19.[1] Subsequent publications have

further explored its efficacy in various models.[7][8][9][10][11]
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MM3122 functions by inhibiting the enzymatic activity of host-cell serine proteases, primarily

TMPRSS2, but also matriptase and hepsin.[3][10][12] For many respiratory viruses, including

SARS-CoV-2, the viral spike protein requires cleavage by a host protease to become activated

and mediate the fusion of the viral and cellular membranes, a critical step for viral entry into the

host cell.[3] By blocking the activity of TMPRSS2, MM3122 prevents this spike protein

activation, thereby inhibiting viral entry and subsequent replication.[3]

Quantitative Data Summary
The initial publications on MM3122 provided key quantitative data on its potency and

pharmacokinetic properties.

Parameter Value Assay/Model Reference

IC50 vs. TMPRSS2 340 pM

Recombinant full-

length TMPRSS2

protein

[1][4][5]

EC50 vs. VSV-SARS-

CoV-2 chimeric virus
430 pM

Calu-3 human lung

epithelial cells
[1][5]

EC50 vs. SARS-CoV-

2 (cytopathic effects)
74 nM

Calu-3 human lung

epithelial cells
[1][4][5]

EC50 vs. MERS-CoV 870 pM Cell entry assay [1][5]

Plasma Half-life

(mice)
8.6 h

In vivo

pharmacokinetic study
[1][4]

Lung Tissue Half-life

(mice)
7.5 h

In vivo

pharmacokinetic study
[1][4]

Key Experimental Protocols
Recombinant TMPRSS2 Inhibition Assay
The inhibitory activity of MM3122 against recombinant full-length human TMPRSS2 was

determined using a fluorogenic substrate-based assay. The assay measures the rate of

cleavage of a synthetic substrate that releases a fluorescent signal upon cleavage by
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TMPRSS2. The experiment was performed with varying concentrations of MM3122 to

determine the half-maximal inhibitory concentration (IC50).

Viral Entry Assays
Pseudotyped Virus Entry Assay: A vesicular stomatitis virus (VSV) construct expressing the

SARS-CoV-2 spike protein and luciferase (VSV-SARS-CoV-2-S) was used to infect Calu-3

human lung epithelial cells in the presence of varying concentrations of MM3122. The viral

entry was quantified by measuring the luciferase activity in the cell lysates 24 hours post-

infection.

Authentic SARS-CoV-2 Infection Assay: Calu-3 cells were infected with SARS-CoV-2 in the

presence of different concentrations of MM3122. The antiviral efficacy was determined by

measuring the inhibition of virus-induced cytopathic effects (CPE) using a cell viability assay

(e.g., MTS or CellTiter-Glo) after a set incubation period.

Pharmacokinetic Studies in Mice
MM3122 was administered to mice, and blood and lung tissue samples were collected at

various time points. The concentration of MM3122 in the plasma and lung homogenates was

quantified using liquid chromatography-mass spectrometry (LC-MS/MS). These data were used

to determine the pharmacokinetic parameters, including the half-life of the compound in plasma

and lung tissue.

Visualizations
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Caption: SARS-CoV-2 entry and its inhibition by MM3122.

Experimental Workflow for Antiviral Efficacy Testing
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In Vitro Assays

In Vivo Studies
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Caption: Preclinical evaluation workflow for MM3122.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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